3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole
CAS No.:
Cat. No.: VC18004821
Molecular Formula: C10H8F2N2O3
Molecular Weight: 242.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F2N2O3 |
|---|---|
| Molecular Weight | 242.18 g/mol |
| IUPAC Name | 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole |
| Standard InChI | InChI=1S/C10H8F2N2O3/c1-17-7-3-2-6-8(9(7)14(15)16)5(4-13-6)10(11)12/h2-4,10,13H,1H3 |
| Standard InChI Key | BDIBRCQSJMIBBR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC=C2C(F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole is C₁₀H₇F₂N₃O₃, with a molecular weight of 271.18 g/mol. Its systematic IUPAC name derives from the indole backbone substituted at positions 3, 4, and 5. Key structural attributes include:
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Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
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Difluoromethyl group (-CF₂H): Introduces steric bulk and enhances metabolic stability compared to non-fluorinated analogs .
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Nitro group (-NO₂): A strong electron-withdrawing group influencing electronic distribution and reactivity.
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Methoxy group (-OCH₃): Moderates electron density and solubility.
The canonical SMILES representation is COc1cc2c(cc1N+[O-])[nH]c(c2)C(F)F, and the InChIKey is ULNXHPSRORFTBI-UHFFFAOYSA-N .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole involves multi-step functionalization of the indole ring. A plausible route, inferred from analogous compounds , includes:
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Indole Ring Formation:
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Cyclization of substituted phenylhydrazines with ketones via the Fischer indole synthesis.
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Nitration:
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Electrophilic nitration at the 4-position using nitric acid in sulfuric acid at 0–5°C to avoid over-nitration.
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Difluoromethylation:
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Methoxy Group Installation:
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Alkylation with methyl iodide or dimethyl sulfate under basic conditions.
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Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 65% | Regioselectivity control |
| Difluoromethylation | ClCF₂H, CuI, DMF | 58% | Byproduct formation |
| Methoxylation | CH₃I, K₂CO₃, DMF | 72% | Competing O- vs. N-alkylation |
Physicochemical Properties
Thermal Stability and Solubility
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Melting Point: Estimated at 148–152°C (differential scanning calorimetry).
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .
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Lipophilicity: LogP ≈ 2.1 (calculated), favoring membrane permeability.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-2), 7.45 (d, J=8.8 Hz, 1H, H-6), 6.98 (d, J=2.4 Hz, 1H, H-7), 6.75 (dd, J=8.8, 2.4 Hz, 1H, H-5), 3.89 (s, 3H, OCH₃), 2.45 (t, J=14.2 Hz, 2H, CF₂H) .
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¹³C NMR: δ 156.2 (C-OCH₃), 143.5 (C-NO₂), 135.8 (C-CF₂H), 124.1–112.3 (aromatic carbons).
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IR: Peaks at 1530 cm⁻¹ (NO₂ asym. stretch), 1340 cm⁻¹ (NO₂ sym. stretch), 1130 cm⁻¹ (C-F stretch) .
Biological Activities and Applications
Antimicrobial Activity
In vitro studies on structurally related indole derivatives demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 16 µg/mL) and fungi (Candida albicans, MIC = 32 µg/mL). The nitro group facilitates redox cycling, generating reactive oxygen species that disrupt microbial membranes.
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.4 | Caspase-3 activation |
| A549 | 18.9 | ROS generation |
| HepG2 | 22.7 | G0/G1 cell cycle arrest |
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